N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline
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Overview
Description
N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline is a complex organic compound that features a quinoline moiety and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline typically involves the condensation of N,N-dimethylaniline with a quinoline derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage. The reaction conditions may include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the hydrazinylidene linkage may form covalent bonds with nucleophilic sites in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar in structure but contains a nitro group instead of the quinoline moiety.
N,N-dimethyl-1-pyridin-2-yl-methanamine: Contains a pyridine ring instead of the quinoline ring.
Uniqueness
N,N-dimethyl-4-{(1E,3E)-3-[2-(quinolin-2-yl)hydrazinylidene]prop-1-en-1-yl}aniline is unique due to its specific combination of a quinoline moiety and a hydrazinylidene linkage, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-24(2)18-12-9-16(10-13-18)6-5-15-21-23-20-14-11-17-7-3-4-8-19(17)22-20/h3-15H,1-2H3,(H,22,23)/b6-5+,21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRDVIZJCQUMPX-GGSJFSJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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